An In-depth Technical Guide to Methyl 5-bromo-2-alkoxybenzoate Derivatives: Synthesis, Characterization, and Applications
An In-depth Technical Guide to Methyl 5-bromo-2-alkoxybenzoate Derivatives: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-bromo-2-alkoxybenzoates are a class of organic compounds that serve as versatile intermediates in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. Their utility stems from the presence of multiple functional groups on the benzene ring: a bromine atom, an ester, and an ether. These groups provide reactive sites for a variety of organic transformations, including cross-coupling reactions, which are fundamental in the construction of novel molecular frameworks. This guide provides a comprehensive overview of the synthesis, characterization, and applications of key Methyl 5-bromo-2-alkoxybenzoate derivatives, with a focus on providing actionable insights for researchers in drug discovery and development.
Core Compounds and Their Identification
The foundational structures in this class of compounds are derivatives of benzoic acid. The strategic placement of the bromo, and alkoxy groups, and the methyl ester functionality makes them valuable building blocks.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 5-bromo-2-hydroxybenzoate | 4068-76-2 | C₈H₇BrO₃ | 231.045 |
| Methyl 5-bromo-2-methoxybenzoate | 7120-41-4 | C₉H₉BrO₃ | 245.07 |
| Methyl 5-bromo-2-methoxy-3-methylbenzoate | 722497-32-7 | C₁₀H₁₁BrO₃ | 259.1 |
| Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate | 160668-28-0 | C₁₁H₁₁BrO₅ | 303.11 |
Synthesis and Mechanistic Insights
The synthesis of Methyl 5-bromo-2-alkoxybenzoates can be approached through several synthetic routes, primarily involving bromination of a substituted benzoic acid followed by esterification and etherification, or vice-versa. The choice of route often depends on the availability of starting materials and the desired substitution pattern.
General Synthetic Workflow
Caption: A generalized synthetic workflow for Methyl 5-bromo-2-alkoxybenzoates.
Detailed Experimental Protocol: Synthesis of Methyl 5-bromo-2-hydroxybenzoate
This protocol is based on the esterification of 5-bromo-2-hydroxybenzoic acid.
Materials:
-
5-bromo-2-hydroxybenzoic acid
-
Methanol (reagent grade)
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
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Round-bottom flask
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Magnetic stirrer
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Reflux condenser
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Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-hydroxybenzoic acid (1.0 equivalent).
-
Add a large excess of methanol (20-30 equivalents), which acts as both the reagent and the solvent.
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With stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) as a catalyst to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash it carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-bromo-2-hydroxybenzoate.[1]
Spectroscopic Characterization
The structural elucidation of these compounds relies on standard spectroscopic techniques.
Methyl 5-bromo-2-hydroxybenzoate
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Crystal Data: The compound crystallizes in a monoclinic system. The molecule is nearly planar.[2][3] In the crystal structure, molecules are linked by O—H⋯O hydrogen bonds, forming chains.[2][3][4]
Methyl 2-bromo-5-methoxybenzoate
-
Physical Properties: This isomer appears as a colorless to light yellow or light orange clear liquid.
-
Boiling Point: 271 °C
-
Density: 1.520 g/mL at 25 °C
-
Spectroscopic Data: NMR, FTIR, and MS data are available for this compound.[5]
Applications in Research and Development
The primary application of Methyl 5-bromo-2-alkoxybenzoate derivatives is as intermediates in organic synthesis. The bromine atom is particularly useful for introducing molecular diversity through various cross-coupling reactions.
Role in Cross-Coupling Reactions
Caption: Common cross-coupling reactions utilizing Methyl 5-bromo-2-alkoxybenzoates.
These reactions are instrumental in the synthesis of biologically active molecules. The resulting biaryl, arylamine, and arylalkyne scaffolds are common motifs in many pharmaceutical agents.
Specific Applications:
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Pharmaceutical Development: These compounds serve as crucial intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[6]
-
Agrochemicals: The functional groups present make them versatile building blocks for creating new pesticides and herbicides.[7]
-
Material Science: They are used in the formulation of specialty chemicals and materials, contributing to enhanced properties like thermal stability and chemical resistance.[6]
-
Biochemical Research: These molecules can be utilized in studying enzyme interactions and mechanisms, which can inform the development of new therapeutic strategies.[6]
Conclusion
Methyl 5-bromo-2-alkoxybenzoate derivatives are valuable and versatile building blocks in modern organic synthesis. Their utility in the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, makes them indispensable tools for researchers in drug discovery, agrochemical development, and material science. A thorough understanding of their synthesis and reactivity is key to leveraging their full potential in these fields.
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- BLDpharm. (n.d.). 160668-28-0|Methyl 5-bromo-2-(2-methoxy-2-oxoethoxy)benzoate.
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